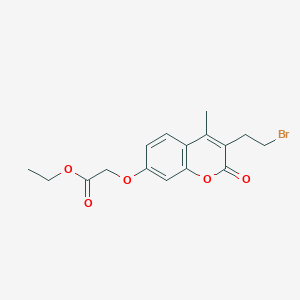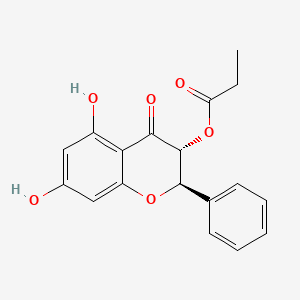
N-Methoxycarbonyl Dabigatran Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxycarbonyl Dabigatran Ethyl Ester is a chemical compound used as an impurity standard for Dabigatran, an anticoagulant medication. Dabigatran belongs to the class of direct thrombin inhibitors and is used to prevent stroke and systemic embolism in individuals with atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism following hip or knee replacement surgery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Methoxycarbonyl Dabigatran Ethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as crystallization and chromatography to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
N-Methoxycarbonyl Dabigatran Ethyl Ester is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical method development and validation.
Biology: To study the interactions and effects of Dabigatran and its impurities on biological systems.
Medicine: To ensure the quality and safety of Dabigatran formulations.
Industry: In the production and quality control of pharmaceutical products containing Dabigatran.
Mécanisme D'action
N-Methoxycarbonyl Dabigatran Ethyl Ester, as an impurity of Dabigatran, shares a similar mechanism of action. Dabigatran is a direct and reversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade. It mimics part of the molecular structure of fibrinogen, inhibiting thrombin’s ability to convert fibrinogen to fibrin, thus preventing excessive blood clot formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabigatran Etexilate: The prodrug form of Dabigatran, used for oral administration.
Warfarin: A traditional anticoagulant that requires frequent monitoring.
Rivaroxaban: Another direct thrombin inhibitor with similar applications.
Uniqueness
N-Methoxycarbonyl Dabigatran Ethyl Ester is unique in its specific use as an impurity standard for Dabigatran. Unlike other anticoagulants, Dabigatran does not require frequent monitoring of coagulation parameters, making it a more convenient option for patients .
Propriétés
Numéro CAS |
211914-96-4 |
|---|---|
Formule moléculaire |
C₂₉H₃₁N₇O₅ |
Poids moléculaire |
557.6 |
Synonymes |
N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; Ethyl 3-(2-(((4-(N-(Methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benz |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

